molecular formula C14H16N2O4 B5723994 [1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Cat. No.: B5723994
M. Wt: 276.29 g/mol
InChI Key: UGRHVCRKFBEEGN-UHFFFAOYSA-N
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Description

[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of a methoxy group, a nitro group, and a hydroxymethyl group attached to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-6-11(8-17)10(2)15(9)13-7-12(16(18)19)4-5-14(13)20-3/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRHVCRKFBEEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves the following steps:

    Nitration: The starting material, 2-methoxy-5-nitrobenzaldehyde, is prepared by nitration of 2-methoxybenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.

    Pyrrole Formation: The nitrated product is then subjected to a Paal-Knorr synthesis to form the pyrrole ring. This involves the reaction of the nitrated aldehyde with 2,5-dimethyl-1,4-diketone in the presence of an acid catalyst.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Hydroxymethylation: Finally, the amino group is converted to a hydroxymethyl group through a Mannich reaction involving formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and pyrrole formation, and catalytic hydrogenation for the reduction step to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(2-methoxy-5-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and hydroxymethyl groups may also contribute to its activity by influencing its binding to target molecules.

Comparison with Similar Compounds

[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: can be compared with other similar compounds such as:

    [1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: Lacks the nitro group, which may result in different biological activities.

    [1-(2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.

    [1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid]: An oxidized derivative with different chemical and biological properties.

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

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